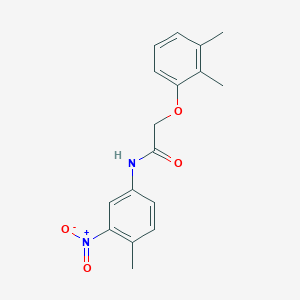

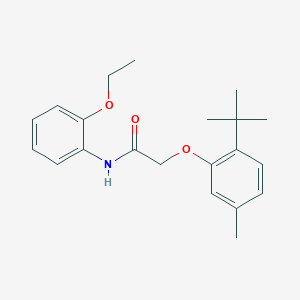

2-(2,3-dimethylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves multiple steps including reduction, acetylation, ethylation, and condensation. An example is the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, which was achieved with an overall yield of 77% through improved technical methods for reduction, acetylation, and ethylation, indicating a potential pathway for synthesizing the compound (Gong Fenga, 2007).

Molecular Structure Analysis

Structural analysis of related compounds, like N-(4-Methyl-2-nitrophenyl)acetamide, reveals complex interactions such as bifurcate hydrogen bonding affecting equilibrium states, which could be similar in the compound of interest. Such analysis helps in understanding the stability and reactivity of the molecule (I. G. Krivoruchka et al., 2004).

Chemical Reactions and Properties

The reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide in one pot, as described by A. Vavasori et al. (2023), suggests potential chemical reactions the compound could undergo, highlighting its reactivity and possible transformation into various derivatives under specific conditions.

Physical Properties Analysis

The crystalline structure of related acetamides provides insights into the physical properties such as molecular orientation, strain, and π-bonding, which are crucial for understanding the behavior and stability of the compound under various conditions (S. Dou et al., 1997).

科学的研究の応用

Rapid Cleavage of Phosphate Triesters

Research on the oxime derivative, 2-(hydroxyimino)-N-phenyl-acetamide, has shown its potential in the rapid dephosphorylation reactions of organophosphates, suggesting its utility in the degradation of toxic organophosphates. This highlights the compound's relevance in environmental and toxicological studies, especially for the detoxification of hazardous materials (Manfredi et al., 2016).

Solvatochromism and Molecular Interactions

The study of N-(4-Methyl-2-nitrophenyl)acetamide has contributed to understanding solvatochromism, demonstrating how molecular interactions, particularly hydrogen bonding, can affect the IR spectrum and dipole moment of such compounds in solution. This research is significant in the field of physical chemistry and molecular physics, providing insights into how such compounds interact with their environment (Krivoruchka et al., 2004).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research on 2-(substituted phenoxy) acetamide derivatives, including those with a structure similar to the queried compound, has revealed potential anticancer, anti-inflammatory, and analgesic activities. These findings suggest the therapeutic potential of these compounds, offering a foundation for further drug development and pharmacological studies (Rani et al., 2014).

Molecular Docking and Anticancer Drug Development

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have confirmed its anticancer activity through in silico modeling, targeting specific receptors. This research underscores the compound's potential in anticancer drug development, leveraging computational methods to predict biological activity and therapeutic efficacy (Sharma et al., 2018).

Environmental Degradation Studies

Studies on compounds like flutamide, which shares functional groups with the queried compound, have explored the photoreactions and environmental degradation pathways of such chemicals. Understanding these processes is crucial for assessing the environmental impact and stability of chemical compounds, including potential pollutants (Watanabe et al., 2015).

特性

IUPAC Name |

2-(2,3-dimethylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-11-5-4-6-16(13(11)3)23-10-17(20)18-14-8-7-12(2)15(9-14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUGSSRKXJGEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)

![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)

![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)

![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)

![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)

![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)

![1-(4-chlorobenzyl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5516726.png)

![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)

![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)